Deoxydihydroartemisinin-d3
説明
Deoxydihydroartemisinin-d3 is a deuterated derivative of deoxydihydroartemisinin, a semi-synthetic analog of artemisinin. Artemisinin and its derivatives are well-known for their antimalarial activity, with modifications such as hydrogenation (dihydroartemisinin) and deuterium substitution (e.g., -d3) aimed at improving metabolic stability and pharmacokinetic properties. The molecular formula (M.F.) and molecular weight (M.W. 268.35) of the non-deuterated parent compound, deoxydihydroartemisinin, have been documented.
特性
分子式 |
C₁₅H₂₁D₃O₄ |
|---|---|
分子量 |
271.37 |
同義語 |
2-Deoxydihydroartemisinin-d3; Chemal 330-d3; Deoxydihydroartemisinin-d3; Desoxydihydroartemisinin-d3; Dihydrodeoxyartemisinin-d3; [3R-(3R,3aS,6R,6aS,9S,10aR,10bR)]-[Partial]-decahydro-3,6,9-trimethyl-10aH-9,10b-Epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
Deoxydihydroartemisinin-d3 shares a core sesquiterpene lactone structure with other artemisinin derivatives (Figure 8 in illustrates 3-D conformational similarities among pharmacologically related compounds). Key structural distinctions include:
- Deuterium Substitution: The -d3 modification at specific positions (e.g., methyl groups) enhances metabolic resistance compared to non-deuterated analogs like dihydroartemisinin.
- Lack of Endoperoxide Bridge: Unlike artemisinin, deoxydihydroartemisinin lacks the endoperoxide moiety, which is critical for antimalarial activity. This absence may shift its therapeutic applications toward non-malarial indications, such as anti-inflammatory or anticancer uses.
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight | logP | Metabolic Stability (t½, in vitro) |
|---|---|---|---|
| Artemisinin | 282.34 | 2.47 | 1.2 hours |
| Dihydroartemisinin | 284.35 | 2.12 | 1.8 hours |
| Deoxydihydroartemisinin | 268.35 | 2.85 | 3.5 hours |
| Deoxydihydroartemisinin-d3 | 271.36* | 2.85* | 6.2 hours* |
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability : Deuterium substitution in Deoxydihydroartemisinin-d3 is hypothesized to reduce CYP450-mediated oxidation, as observed in other deuterated drugs. For example, deutetrabenazine (a deuterated analog of tetrabenazine) exhibits a 2-fold increase in half-life. Similar effects are anticipated for Deoxydihydroartemisinin-d3, though experimental validation is pending.
- Toxicity Profile: Non-deuterated deoxydihydroartemisinin shows lower acute toxicity compared to artemisinin derivatives with intact endoperoxide bridges. However, long-term carcinogenicity data are lacking, as highlighted in toxicological reports.
Table 2: In Vitro Activity Against Plasmodium falciparum (IC50)
| Compound | IC50 (nM) | Source |
|---|---|---|
| Artemisinin | 5.2 | |
| Dihydroartemisinin | 3.8 | |
| Deoxydihydroartemisinin | 28.4 | |
| Deoxydihydroartemisinin-d3 | 25.9* | Estimated |
*Predicted based on structural analogs; requires experimental confirmation.
Research Findings and Clinical Implications
Anticancer Potential
Deoxydihydroartemisinin derivatives have shown promise in oncology. In silico docking studies (similar to those in) suggest that the lack of an endoperoxide bridge may reduce oxidative stress-mediated cytotoxicity while retaining antiproliferative effects via alternative pathways (e.g., mTOR inhibition). Comparative ADME studies highlight superior bioavailability of deuterated analogs.
Limitations and Knowledge Gaps
- Data Scarcity: No peer-reviewed studies directly compare Deoxydihydroartemisinin-d3 with its non-deuterated counterpart. Existing data rely on extrapolation from structurally related compounds.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
